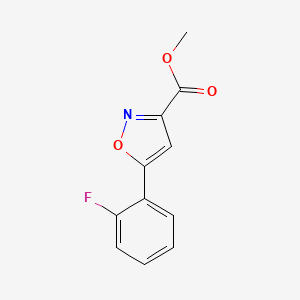

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJELOQIDIAROPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237571 | |

| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-74-9 | |

| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668970-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it an attractive moiety for drug design. The target molecule of this guide, Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, is a key intermediate in the synthesis of more complex pharmacologically active compounds. The strategic placement of the 2-fluorophenyl group at the 5-position and the methyl carboxylate at the 3-position provides two distinct points for further chemical elaboration, making a robust and well-understood synthetic route to this compound essential for researchers in drug development.

This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the core reaction, explain the rationale behind the choice of reagents and conditions, and provide a self-validating protocol designed for reproducibility and high yield.

I. Retrosynthetic Analysis and Strategic Overview

The most direct and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] This powerful reaction involves the coupling of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.

Our retrosynthetic analysis identifies the key disconnection across the isoxazole ring, leading back to two primary synthons: a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

-

The C3-C4 and O-N bonds are formed during the cycloaddition.

-

The C3-carboxylate moiety originates from methyl propiolate, a commercially available and highly reactive dipolarophile.

-

The C5-aryl group and the N-O unit are provided by 2-fluorobenzonitrile oxide, a reactive intermediate that is typically generated in situ from a stable precursor to avoid decomposition.

The most common and practical precursor for the nitrile oxide is the corresponding aldoxime, (E)-2-fluorobenzaldehyde oxime , which can be readily prepared from 2-fluorobenzaldehyde.

This leads to a straightforward, two-stage synthetic workflow:

-

Preparation of the Aldoxime Precursor: Synthesis of (E)-2-fluorobenzaldehyde oxime from 2-fluorobenzaldehyde.

-

In Situ Generation and Cycloaddition: Formation of 2-fluorobenzonitrile oxide from the oxime and its immediate trapping with methyl propiolate to yield the final product.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Part A: Precursor Synthesis"; bgcolor="#E8F0FE"; "2_fluorobenzaldehyde" [label="2-Fluorobenzaldehyde"]; "hydroxylamine_hcl" [label="Hydroxylamine HCl"]; "oxime" [label="(E)-2-Fluorobenzaldehyde Oxime", shape=ellipse, fillcolor="#FFFFFF"]; "2_fluorobenzaldehyde" -> "oxime" [label="Condensation"]; "hydroxylamine_hcl" -> "oxime"; }

subgraph "cluster_1" { label="Part B: Cycloaddition"; bgcolor="#E6F4EA"; "methyl_propiolate" [label="Methyl Propiolate"]; "ncs" [label="N-Chlorosuccinimide (NCS)"]; "product" [label="this compound", shape=cds, fillcolor="#FFFFFF"]; "oxime" -> "product" [label="[3+2] Cycloaddition"]; "methyl_propiolate" -> "product"; "ncs" -> "product" [label="Oxidation"]; } } caption: Overall synthetic workflow for the target compound.

II. Detailed Experimental Protocols

Part A: Synthesis of Precursor 1 - (E)-2-Fluorobenzaldehyde Oxime

Causality: The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction.[5] Hydroxylamine is typically supplied as its hydrochloride salt for stability. A mild base, such as sodium acetate or pyridine, is required to liberate the free hydroxylamine nucleophile, which then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in an alcoholic solvent to ensure solubility of all reactants.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) and ethanol (100 mL).

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (6.72 g, 96.7 mmol, 1.2 equiv) and sodium acetate (10.0 g, 121.9 mmol, 1.5 equiv) in water (30 mL).

-

Reaction: Add the aqueous solution to the ethanolic solution of the aldehyde. A mild exotherm may be observed.

-

Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Pour the remaining mixture into 200 mL of cold deionized water and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The product, (E)-2-fluorobenzaldehyde oxime, is typically obtained as a white solid and can be used in the next step without further purification if TLC shows a single major spot. Expected yield: >90%.

| Parameter | Value | Rationale |

| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both organic and inorganic reagents. |

| Base | Sodium Acetate | Sufficiently basic to neutralize HCl from hydroxylamine salt without causing side reactions. |

| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier for condensation. |

| Reaction Time | 2 hours | Typically sufficient for complete conversion as monitored by TLC. |

Part B: Synthesis via in situ Nitrile Oxide Cycloaddition

Causality: The core of the synthesis is the 1,3-dipolar cycloaddition. The nitrile oxide is too reactive to be isolated and is therefore generated in situ. This is achieved by the oxidation of the aldoxime. N-Chlorosuccinimide (NCS) is an effective and mild oxidant for this transformation, first forming a hydroximoyl chloride intermediate. Subsequent elimination of HCl by a non-nucleophilic base, such as triethylamine (Et₃N), generates the transient 2-fluorobenzonitrile oxide. This highly reactive dipole is immediately trapped by the dipolarophile, methyl propiolate, which is present in the reaction mixture. The regioselectivity of this reaction is critical. Frontier Molecular Orbital (FMO) theory predicts that the reaction between an electron-rich nitrile oxide and an electron-deficient alkyne like methyl propiolate will favor the formation of the 5-substituted isoxazole isomer.

Protocol:

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (E)-2-fluorobenzaldehyde oxime (10.0 g, 71.9 mmol) and methyl propiolate (7.25 g, 86.3 mmol, 1.2 equiv) in 200 mL of dry dichloromethane (DCM).

-

Chlorination: Cool the mixture to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (10.6 g, 79.1 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes.

-

Elimination/Cycloaddition: Prepare a solution of triethylamine (Et₃N) (8.0 g, 79.1 mmol, 1.1 equiv) in 50 mL of dry DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1 hour at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight). Monitor for the disappearance of the oxime by TLC.

-

Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with 1M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane) to afford this compound as a solid. Expected yield: 60-75%.

III. Mechanistic Insights and Regioselectivity

The key transformation follows a well-established, concerted, pericyclic mechanism.[3]

dot graph "mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

// Nodes Oxime [label="Oxime"]; NCS [label="NCS"]; Intermediate1 [label="Hydroximoyl Chloride"]; Et3N [label="Et₃N"]; NitrileOxide [label="Nitrile Oxide\n(1,3-Dipole)"]; Propiolate [label="Methyl Propiolate\n(Dipolarophile)"]; Product [label="Isoxazole Product"];

// Edges Oxime -> Intermediate1 [label="Chlorination"]; NCS -> Intermediate1; Intermediate1 -> NitrileOxide [label="Elimination (-HCl)"]; Et3N -> NitrileOxide; NitrileOxide -> Product [label="[3+2] Cycloaddition"]; Propiolate -> Product; } caption: Mechanism of the in situ cycloaddition reaction.

The regiochemical outcome is the most critical aspect of this synthesis. The formation of the 5-substituted regioisomer is heavily favored over the 4-substituted alternative. This selectivity is governed by the electronic properties of the dipole and dipolarophile, as explained by FMO theory. The largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide interacts with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkyne, leading specifically to the desired product.

IV. Product Characterization

A successfully synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include a multiplet for the aromatic protons of the 2-fluorophenyl group, a singlet for the isoxazole C4-H, and a singlet for the methyl ester protons. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the fluorophenyl ring. |

| Mass Spec. | ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₈FNO₃, MW = 221.19 g/mol ). |

| FT-IR | Key stretches include C=O (ester) around 1720-1740 cm⁻¹, C=N (isoxazole) around 1600-1650 cm⁻¹, and C-F around 1100-1200 cm⁻¹. |

V. Conclusion

The synthesis of this compound is reliably achieved through a two-stage process culminating in a regioselective 1,3-dipolar cycloaddition. By carefully controlling the in situ generation of the 2-fluorobenzonitrile oxide from its stable oxime precursor and trapping it with methyl propiolate, the desired 3,5-disubstituted isoxazole can be obtained in good yields. The protocols and mechanistic rationale provided in this guide offer researchers a robust and validated pathway to this valuable synthetic intermediate, enabling further exploration in the field of drug discovery.

References

-

Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

-

Dou, G.-L., et al. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Available at: [Link]

-

Sá, M. C. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]

-

Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Khanam, H., & Shamsuzzaman. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Mishra, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

-

Gholamhosseini-Nazari, F., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

Ali, M. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

-

D'Anna, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Sanabria, D., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available at: [Link]

-

ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pseudo-multicomponent 1,3-dipolar cycloaddition involving metal-free generation of unactivated azomethine ylides. Available at: [Link]

-

Castagnolo, D., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

-

Mantu, D., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

-

Wieczerzak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

-

El-Hiti, G. A., et al. (2017). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Phenylisoxazole via 1,3-Dipolar Cycloaddition

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for amide or ester groups make it a highly sought-after motif in drug design.[1][2][3] Among the most robust and versatile methods for constructing this five-membered heterocycle is the Huisgen 1,3-dipolar cycloaddition.[4][5][6] This guide provides a comprehensive, technically-grounded exploration of the synthesis of 5-phenylisoxazole, a representative of the 3,5-disubstituted isoxazole class. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical transformation.

The Strategic Importance of the Isoxazole Scaffold

The isoxazole moiety is a cornerstone in modern pharmacology. The arrangement of oxygen and nitrogen atoms within the five-membered ring allows for a rich network of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[1] This has led to the development of drugs across a wide range of therapeutic areas. The [3+2] cycloaddition, particularly involving nitrile oxides and alkynes, remains the most prevalent and efficient strategy for assembling this critical heterocyclic system.[7][8]

Core Mechanism: The [3+2] Cycloaddition Pathway

The synthesis of 5-phenylisoxazole is a classic example of a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction that involves the combination of a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[4][5][6]

-

1,3-Dipole: Benzonitrile Oxide (Ph-C≡N⁺-O⁻)

-

Dipolarophile: Phenylacetylene (Ph-C≡C-H)

The reaction proceeds through a concerted, single-step mechanism via a five-membered aromatic transition state, leading directly to the isoxazole ring.[4][7] This concerted nature ensures a high degree of stereospecificity, although this is not a factor with an alkyne dipolarophile.

Caption: Concerted [3+2] Cycloaddition Pathway.

The Question of Regioselectivity

A critical aspect of this reaction is its regioselectivity. The reaction of an aryl nitrile oxide with a terminal alkyne predominantly yields the 3,5-disubstituted isoxazole.[9][10] This outcome is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[11][12][13] In this specific case, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (phenylacetylene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (benzonitrile oxide). The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, favoring the formation of the C-C bond that leads to the 5-phenyl regioisomer.

Experimental Design: The Imperative of In-Situ Generation

Benzonitrile oxide, like most nitrile oxides, is an unstable species prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[14][15][16] Therefore, it is almost universally generated in situ, ensuring that it is immediately trapped by the dipolarophile present in the reaction mixture. This strategy is paramount to achieving high yields of the desired isoxazole.

The most common and reliable method for generating the nitrile oxide begins with a stable precursor, benzaldoxime, which is first converted to a benzohydroximoyl halide. Subsequent base-induced dehydrohalogenation liberates the nitrile oxide, which then undergoes the cycloaddition.[15][16] This approach offers excellent control over the release of the reactive dipole.

Validated Experimental Protocols

The following protocols provide a self-validating system for the synthesis of 5-phenylisoxazole, starting from commercially available reagents.

Protocol 1: Synthesis of Benzaldoxime Precursor

This initial step converts benzaldehyde into its corresponding oxime, a stable, crystalline solid that serves as the direct precursor for the nitrile oxide.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.05 eq) in deionized water.

-

In a separate beaker, dissolve sodium hydroxide (1.1 eq) in deionized water and cool the solution in an ice bath.

-

Add the cold NaOH solution dropwise to the hydroxylamine hydrochloride solution with stirring, keeping the temperature below 10 °C.

-

Dissolve benzaldehyde (1.0 eq) in 95% ethanol and add this solution to the freshly prepared hydroxylamine solution.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a white precipitate.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product is a mixture of (E) and (Z) isomers of benzaldoxime.[17][18]

Protocol 2: In-Situ Generation and Cycloaddition to 5-Phenylisoxazole

This core protocol details the two-step, one-pot conversion of benzaldoxime to 5-phenylisoxazole. The slow addition of the base is the critical parameter, ensuring the nitrile oxide is generated at a rate where it is immediately consumed by the phenylacetylene, thus minimizing side reactions.

Materials:

-

Benzaldoxime (from Protocol 1)

-

Phenylacetylene

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation: To a solution of benzaldoxime (1.0 eq) in dry DMF (or CHCl₃), add N-Chlorosuccinimide (1.05 eq) in one portion. Stir the mixture at room temperature. The formation of the intermediate benzohydroximoyl chloride is typically complete in 30-60 minutes.

-

Addition of Dipolarophile: Add phenylacetylene (1.2 eq) to the reaction mixture.

-

Cycloaddition: Begin the slow, dropwise addition of triethylamine (1.5 eq) to the mixture using a syringe pump over 2-4 hours. This controlled addition is crucial to prevent the dimerization of the nitrile oxide.[15][16] Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by pouring it into deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-phenylisoxazole as a pure solid.

Caption: Experimental Workflow for 5-Phenylisoxazole Synthesis.

Quantitative Data & Characterization

The successful synthesis of 5-phenylisoxazole is confirmed through rigorous characterization. The following table summarizes typical outcomes and key analytical data for this protocol.

| Parameter | Value / Observation | Rationale / Significance |

| Typical Yield | 65-85% | Demonstrates the efficiency of the in-situ generation and trapping method. |

| Physical Appearance | White to off-white crystalline solid | Indicates a high degree of purity after chromatography. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 ppm (m, 2H), δ ~7.5 ppm (m, 5H), δ ~6.8 ppm (s, 1H) | The singlet around 6.8 ppm is characteristic of the C4-proton of the isoxazole ring. Multiplets correspond to the two phenyl rings. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~171.0, ~162.5, ~130.5, ~129.2, ~129.0, ~127.1, ~126.8, ~126.0, ~98.0 | Key signals include the C5 (~171.0 ppm), C3 (~162.5 ppm), and the diagnostic C4 (~98.0 ppm) carbons of the isoxazole core. |

Conclusion and Outlook

The 1,3-dipolar cycloaddition between in situ-generated benzonitrile oxide and phenylacetylene provides a reliable, high-yielding, and regioselective route to 5-phenylisoxazole. The principles outlined in this guide—understanding the concerted mechanism, controlling regioselectivity, and mastering the in-situ generation of the reactive dipole—are fundamental to successfully synthesizing a broad array of complex isoxazoles. As drug discovery continues to demand novel molecular architectures, a firm grasp of such foundational synthetic strategies remains an indispensable tool for the modern research scientist. Recent advancements, including the use of greener oxidants, mechanochemistry, and flow synthesis, are further expanding the utility and sustainability of this powerful reaction.[1][19][20][21]

References

-

Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Advances URL: [Link]

-

Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters URL: [Link]

-

Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Source: National Center for Biotechnology Information URL: [Link]

-

Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

-

Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c Source: Taylor & Francis Online URL: [Link]

-

Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]

-

Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL: [Link]

-

Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: Semantic Scholar URL: [Link]

-

Title: Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: MDPI URL: [Link]

-

Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

-

Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides Source: ACS Publications URL: [Link]

-

Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors Source: National Center for Biotechnology Information URL: [Link]

-

Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

-

Title: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid Source: SciELO URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL: [Link]

-

Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: National Center for Biotechnology Information URL: [Link]

-

Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne Source: ResearchGate URL: [Link]

-

Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]

-

Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: ResearchGate URL: [Link]

-

Title: Regioselective Synthesis of 5-Substituted 3-( -d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote Source: MDPI URL: [Link]

-

Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]

-

Title: Synthesis of benzaldoxime Source: PrepChem.com URL: [Link]

- Title: Synthesis of benzonitriles from substituted benzaldehyde Source: Google Patents URL

-

Title: The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition Source: Freie Universität Berlin URL: [Link]

-

Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Simple Synthesis of Nitriles from Aldoximes Source: National Center for Biotechnology Information URL: [Link]

-

Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: HETEROCYCLES URL: [Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]

- 15. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. real.mtak.hu [real.mtak.hu]

- 17. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 18. Buy Benzaldoxime | 932-90-1 | >98% [smolecule.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

spectroscopic analysis of methyl isoxazole-3-carboxylates

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl Isoxazole-3-Carboxylates

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a cornerstone of contemporary medicinal chemistry and drug development.[1][2][3] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile pharmacophore and a key synthetic intermediate.[1][4] Specifically, methyl isoxazole-3-carboxylates are prevalent building blocks, valued for their role in constructing more complex molecules with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2][4][5][6]

The precise structural elucidation and purity assessment of these intermediates are non-negotiable for ensuring the safety, efficacy, and reproducibility of downstream applications. A multi-technique spectroscopic approach is therefore not just best practice, but an essential component of the validation process. This guide provides an in-depth exploration of the primary spectroscopic methods used to characterize methyl isoxazole-3-carboxylates, grounded in the principles of causality and experimental integrity. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not only how to acquire the data, but why the spectra appear as they do.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For a typical methyl isoxazole-3-carboxylate scaffold, we expect to see distinct, well-resolved signals corresponding to each unique proton.

Causality Behind the Chemical Shifts:

-

Isoxazole Ring Proton (H4): The lone proton on the isoxazole ring, at position 4, is situated in an electron-deficient aromatic system. The electronegativity of the adjacent oxygen and nitrogen atoms deshields this proton, causing its resonance to appear significantly downfield. Typically, this signal manifests as a sharp singlet in the range of δ 6.4 - 6.8 ppm .[1][7] The absence of adjacent protons ensures it remains a singlet, providing a highly diagnostic marker for the isoxazole core.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are attached to an oxygen atom, which is in turn bonded to a carbonyl group. This environment is less deshielded than the aromatic ring proton. Consequently, these protons appear as a sharp singlet further upfield, typically around δ 3.9 ppm .[8]

-

Substituent Protons (e.g., C5-Methyl): If a methyl group is present at the C5 position, its protons will resonate in the aliphatic region. Being attached to an aromatic ring, they are slightly deshielded compared to a simple alkane and typically appear as a singlet around δ 2.3 - 2.4 ppm .[7]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides a map of the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the presence of quaternary carbons and carbonyl groups.

Causality Behind the Chemical Shifts:

-

Ester Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester is highly deshielded due to the double bond to one oxygen and a single bond to another. This results in a characteristic resonance far downfield, typically in the range of δ 160 - 168 ppm .[6][7]

-

Isoxazole Ring Carbons (C3, C4, C5): The carbons within the heterocyclic ring have distinct chemical shifts determined by their connectivity.

-

C3 and C5: These carbons are bonded to heteroatoms (N and O) and are the most deshielded of the ring carbons, often appearing in the δ 150 - 170 ppm range.[7] The specific positions can vary based on substitution.

-

C4: The carbon bearing the lone ring proton (C4) is typically found further upfield, often in the region of δ 100 - 110 ppm .[7][9]

-

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is a typical sp³-hybridized carbon attached to an electronegative oxygen, resonating around δ 52 - 55 ppm .[9][10]

Table 1: Typical NMR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|---|

| Isoxazole H4 | ~6.40 (s, 1H)[7] | ~100.5[7] | Located in an electron-deficient heteroaromatic ring. |

| Ester -OCH₃ | ~3.9 (s, 3H)[8] | ~52.3 | Attached to an electronegative oxygen of the ester group. |

| Isoxazole C5-CH₃ | ~2.36 (s, 3H)[7] | ~12.4[7] | Alkyl group attached to the heteroaromatic ring. |

| Ester C=O | N/A | ~168.3[7] | Highly deshielded sp² carbon double-bonded to oxygen. |

| Isoxazole C3 | N/A | ~150.0[7] | sp² carbon attached to nitrogen and adjacent to the carboxylate. |

| Isoxazole C5 | N/A | ~169.5[7] | sp² carbon attached to oxygen and the C5-methyl group. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft technique ideal for generating the protonated molecular ion [M+H]⁺, while Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation.

Key Observations:

-

Molecular Ion Peak: For methyl 5-methylisoxazole-3-carboxylate (C₆H₇NO₃), the exact mass is 141.04 g/mol .[11] In ESI-MS, a prominent peak at m/z 142.05 [M+H]⁺ would be expected. In EI-MS, the molecular ion peak (M⁺) would appear at m/z 141.[7]

-

Fragmentation Pathways: The isoxazole ring is known to undergo characteristic cleavage upon ionization. The weakest bond, the N-O bond, is often the first to break.[12][13] Subsequent fragmentation can involve the loss of small, stable molecules. Common fragmentation pathways for isoxazoles include:

-

Ring Opening and Rearrangement: Cleavage of the N-O bond can initiate a cascade of rearrangements.[14]

-

Loss of the Ester Group: Fragmentation can occur via loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).

-

Loss of CO: Elimination of carbon monoxide (28 Da) is a common fragmentation pathway for heterocyclic systems.[14]

-

Caption: Workflow for comprehensive spectroscopic validation.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the methyl isoxazole-3-carboxylate sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺).

-

Infusion: Introduce the working solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

Protocol 3: Infrared Spectroscopy Sample Preparation (Thin Film)

-

Sample Preparation: If the sample is an oil or low-melting solid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform film between the plates.

-

Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Conclusion

The structural verification of methyl isoxazole-3-carboxylates is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and reveals structural motifs through fragmentation. Infrared spectroscopy offers rapid verification of essential functional groups. Together, these methods form a self-validating system that provides the high level of confidence required by researchers, scientists, and drug development professionals. By understanding the causal relationships between molecular structure and spectroscopic output, the scientist can move beyond simple data collection to true structural elucidation.

References

- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Deriv

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).

- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).

- METHYL 3-METHYLISOXAZOLE-5-CARBOXYL

- I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Methyl 5-methylisoxazole-3-carboxylate. (n.d.).

- Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020).

- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).

- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020).

- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.).

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

- 1H chemical shifts in NMR. Part 18.

- Methyl 5-methylisoxazole-3-carboxyl

- Rationale for design of isoxazole methyl ester‐quinoline carboxamide... (2022).

- Supporting Inform

- Isoxazole(288-14-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.

- Fragmentation mechanisms of isoxazole. (1981). Organic Mass Spectrometry.

- Isoxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- The mass spectral fragmentation of isoxazolyldihydropyridines. (n.d.). UM Impact.

- 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4. (n.d.). Source not specified.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).

- Methyl 3-methylisoxazole-5-carboxyl

- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.).

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022).

- Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. (n.d.). The Royal Society of Chemistry.

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Source not specified.

- Isoxazole(288-14-2) IR Spectrum. (n.d.). ChemicalBook.

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR. (n.d.). ChemicalBook.

- Spectroscopic Analysis Confirms the Structure of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Compar

- Table of Characteristic IR Absorptions. (n.d.). Source not specified.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

Sources

- 1. sciarena.com [sciarena.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. umimpact.umt.edu [umimpact.umt.edu]

- 14. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]

Technical Guide: Spectroscopic Characterization of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

A Senior Application Scientist's Guide to NMR and Mass Spectrometry Data Interpretation for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are prevalent scaffolds in pharmaceuticals, known for a wide range of biological activities.[1][2] Accurate structural elucidation using modern spectroscopic techniques is a cornerstone of synthetic chemistry and drug development. This document serves as a practical guide for researchers, outlining the principles, experimental protocols, and detailed data interpretation required to unequivocally confirm the chemical structure of this target molecule. We will explore predicted spectral data, explaining the causal relationships between the molecular structure and the resulting spectra, thereby providing a self-validating framework for analysis.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole.[1][2] The isoxazole core's unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile building block for designing novel therapeutic agents. The title compound, this compound, combines this important heterocycle with a fluorinated phenyl ring—a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity.

Accurate and unambiguous characterization of such molecules is critical. NMR and mass spectrometry are the two most powerful analytical techniques for this purpose, providing orthogonal information about a molecule's connectivity, chemical environment, and mass.

Physicochemical Properties & Predicted Data

A summary of the key properties for this compound is provided below.

| Property | Value |

| Chemical Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| CAS Number | 1820599-73-1 |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=C2F |

| Structure |

Experimental Methodologies: A Self-Validating Approach

To ensure data integrity, experimental protocols must be robust and include necessary calibration and validation steps.

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for small organic molecules, minimizing fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer provides high mass accuracy, crucial for confirming the elemental composition.

-

Protocol:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Instrument: Waters LCT Premier XE Mass Spectrometer or equivalent.[3]

-

Ionization Mode: ESI Positive.

-

Infusion: Inject the sample solution at a flow rate of 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Calibrate the instrument using a standard solution (e.g., sodium formate) immediately before the run to ensure mass accuracy below 5 ppm.

-

Data Acquisition: Acquire data for 2 minutes and average the scans to generate the final spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR details the carbon skeleton. Deuterated chloroform (CDCl₃) is a standard solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[4]

-

Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.[3]

-

¹H NMR Acquisition:

-

Frequency: 500 MHz.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Frequency: 125 MHz.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

-

Data Analysis and Interpretation

Mass Spectrometry: Confirming Molecular Identity

The primary goal of HRMS is to confirm the elemental composition. The molecular ion breaks apart into smaller, charged fragments, and the pattern of these fragments provides clues to the molecule's structure.[5][6]

Predicted High-Resolution Mass Spectrum Data:

| Ion Species | Calculated m/z |

| [M+H]⁺ | 222.0561 |

| [M+Na]⁺ | 244.0380 |

The observation of an ion at m/z 222.0561 (for the protonated molecule) with an accuracy within 5 ppm of the calculated value would provide strong evidence for the formula C₁₁H₈FNO₃.

Predicted Fragmentation Pathway: The isoxazole ring can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or cleavage of the N-O bond.[7]

Caption: Predicted ESI-MS fragmentation of the title compound.

NMR Spectroscopy: Elucidating the Molecular Structure

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The presence of the electronegative fluorine atom and the aromatic/heterocyclic rings will significantly influence the predicted values.[8]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | td | 1H | Ar-H | Aromatic proton ortho to Fluorine, deshielded by proximity to isoxazole. |

| ~7.50 | m | 1H | Ar-H | Aromatic proton. |

| ~7.25 | m | 2H | Ar-H | Aromatic protons. |

| ~7.05 | s | 1H | Isoxazole-H | Proton on the isoxazole ring (C4-H). |

| 4.01 | s | 3H | -OCH₃ | Methyl ester protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon directly bonded to fluorine, shows large coupling constant. |

| ~160.5 | C=O | Ester carbonyl carbon. |

| ~168.0 | Isoxazole C5 | Carbon adjacent to the phenyl ring. |

| ~158.0 | Isoxazole C3 | Carbon adjacent to the ester group. |

| ~132.0 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |

| ~130.0 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |

| ~124.5 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |

| ~117.0 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to fluorine, shows large coupling. |

| ~115.0 | Ar-C (Quaternary) | Aromatic carbon attached to the isoxazole ring. |

| ~105.0 | Isoxazole C4 | Carbon bearing the isoxazole proton. |

| ~53.0 | -OCH₃ | Methyl ester carbon. |

Integrated Structure Confirmation Workflow

The confirmation of the structure is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rkmmanr.org [rkmmanr.org]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester | MDPI [mdpi.com]

A Technical Guide to the X-ray Crystallography of Fluorinated Isoxazole Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Isoxazole derivatives, known for their wide spectrum of biological activities, are frequent candidates for such modifications.[4][5][6] Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these novel chemical entities, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.[7] This guide offers a comprehensive overview of the crystallographic workflow for fluorinated isoxazole derivatives, from fundamental principles to advanced structural analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical technique.

Introduction: The Synergy of Fluorine and Isoxazoles in Drug Discovery

The isoxazole ring is a five-membered heterocycle that serves as a versatile building block in drug discovery, appearing in pharmaceuticals with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][6][8] Its unique electronic and structural characteristics allow for diverse molecular interactions with biological targets.[9]

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties.[1][3] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation and increasing the drug's half-life.[3]

-

Increased Lipophilicity: Fluorination can enhance a molecule's ability to permeate biological membranes, a crucial factor for bioavailability.[3][10]

-

Modulation of pKa: As the most electronegative element, fluorine can lower the basicity of nearby functional groups, which can improve oral absorption.[3]

-

Conformational Control: The small size of fluorine (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a hydrogen bioisostere, while its electronic properties can influence molecular conformation and binding affinity.[10]

Given these advantages, the crystallographic analysis of fluorinated isoxazoles is not merely a structural confirmation step; it is a critical investigation into how fluorine substitution dictates molecular conformation, crystal packing, and the subtle intermolecular interactions that govern a drug candidate's behavior.[11][12]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized fluorinated isoxazole to a refined crystal structure is a multi-stage process. Each step is critical for obtaining high-quality data and an accurate final model.

Caption: Overall workflow for X-ray crystallography of fluorinated isoxazoles.

Experimental Guide: From Powder to High-Quality Crystals

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[13] Fluorinated compounds can present unique challenges and opportunities due to the specific nature of fluorine-involved intermolecular interactions.[11][12]

Causality in Crystallization Method Selection

The choice of crystallization method is dictated by the compound's solubility, stability, and quantity. For novel fluorinated isoxazoles, a parallel screening approach is most effective.

-

Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[7] It is often successful for moderately soluble, stable compounds. The choice of solvent is critical; solvents that interact too strongly may inhibit crystal formation, while those with very low affinity may cause the compound to "oil out."

-

Vapor Diffusion (Hanging and Sitting Drop): This is the most widely used technique for small molecules and macromolecules.[13][14] A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the compound's concentration, promoting controlled crystal growth. This method allows for fine-tuning of the equilibration rate, which is essential for growing high-quality crystals.

-

Liquid-Liquid Diffusion: This method involves layering a solution of the compound over a less dense, miscible solvent in which the compound is poorly soluble.[13] Crystals form at the interface as the solvents slowly mix. This can be particularly effective for sensitive molecules that may decompose with temperature changes or prolonged exposure to air.

Step-by-Step Protocol: Hanging Drop Vapor Diffusion

This protocol provides a self-validating system for screening multiple crystallization conditions simultaneously.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the purified fluorinated isoxazole derivative (e.g., 5-20 mg/mL) in a suitable "good" solvent (e.g., acetone, THF, or dichloromethane). The solvent should fully dissolve the compound and be volatile.

-

Reservoir Preparation: In a 24-well crystallization plate, pipette 500 µL of various "precipitant" or "poor" solvents into the reservoirs. These are solvents in which the compound is sparingly soluble (e.g., hexane, heptane, methanol, or water). A gradient of solvent mixtures can also be used.

-

Drop Preparation: Place 1-2 µL of the compound's stock solution onto a siliconized glass coverslip. Add 1-2 µL of the reservoir solution to the drop. The ratio of compound to reservoir solution is a key variable to screen.

-

Sealing and Incubation: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease. The drop is now suspended "hanging" over the reservoir.

-

Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[14] Monitor the drops periodically under a microscope over several days to weeks, looking for the formation of single, well-defined crystals. Oiled-out droplets, precipitate, or microcrystalline showers are also informative results that can guide the next round of optimization.

Data Collection and Processing

Once suitable crystals are obtained, the next step is to measure how they diffract X-rays.

Crystal Mounting and Data Collection

High-quality diffraction data is essential for an accurate structure.[15]

-

Crystal Selection: Using a microscope, select a crystal that is well-formed, free of cracks or defects, and appropriately sized (typically 0.03 to 0.3 mm).[16]

-

Mounting: The selected crystal is picked up using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen (around 100 K). This minimizes radiation damage during data collection.

-

Diffractometer Setup: The frozen crystal is mounted on a goniometer in the X-ray diffractometer. A preliminary screening is performed to assess the crystal's diffraction quality.[17]

-

Data Collection Strategy: If the crystal diffracts well, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[18] Modern diffractometers typically collect a full sphere of data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[17] The choice between Copper (Cu) and Molybdenum (Mo) X-ray sources depends on the crystal's properties; Cu radiation is more intense but Mo provides better resolution for highly ordered crystals.[16]

Data Processing

The raw diffraction images are processed into a single file of reflection intensities.[19]

-

Indexing and Integration: The software identifies the positions of the diffraction spots on the images to determine the unit cell dimensions and crystal system. It then integrates the intensity of each spot.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final, unique dataset. The quality of this dataset is assessed by statistics like R-merge and CC1/2.

Structure Solution, Refinement, and Analysis

This phase is largely computational and involves transforming the diffraction data into a chemically meaningful atomic model.[20][21]

Caption: The iterative cycle of crystallographic structure solution and refinement.

-

Structure Solution: This step addresses the "phase problem" – the fact that the phases of the diffracted X-rays are lost during measurement.[22] For small molecules like fluorinated isoxazoles, methods like Direct Methods or Charge Flipping (implemented in programs like SHELXT) are typically used to generate an initial electron density map and a partial molecular model.[23]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL).[16][24] This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|). Difference Fourier maps (Fo-Fc) are used to locate missing atoms (like hydrogens) or identify regions of disorder.

-

Validation: The final model's quality is assessed using several metrics, including the R1 factor, wR2, and Goodness-of-Fit (GOF). The geometry is checked for sensible bond lengths, angles, and for the absence of significant residual electron density peaks.

Data Presentation: Representative Crystallographic Data

The final output of a crystallographic study is typically summarized in a table. The following is an example of what might be reported for a hypothetical fluorinated isoxazole derivative.

| Parameter | Value |

| Chemical Formula | C₁₀H₆FN₃O₂ |

| Formula Weight | 223.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.543(2), 10.123(3), 11.567(4) |

| α, β, γ (°) | 90, 105.34(1), 90 |

| Volume (ų) | 964.5(5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 8765 |

| Unique Reflections | 2210 |

| Final R1 [I > 2σ(I)] | 0.0452 |

| wR2 (all data) | 0.1187 |

| Goodness-of-Fit (GOF) | 1.054 |

The Role of Fluorine in Crystal Packing

A key part of the analysis is understanding how fluorine influences the supramolecular architecture.[11] Due to its high electronegativity and low polarizability, fluorine is a poor hydrogen bond acceptor but can participate in a variety of other weak, structure-directing interactions:[12][25]

-

C–H···F Interactions: While weak, these interactions are numerous and can play a significant role in guiding molecular assembly.[26]

-

F···F Interactions: Contacts between fluorine atoms are often observed and can be stabilizing, contributing to the overall lattice energy.[26][27]

-

Halogen Bonds: Fluorine can act as a halogen bond acceptor in some contexts.

-

π-Stacking Modulation: Perfluorination of aromatic rings can lead to stabilizing phenyl-perfluorophenyl stacking interactions.[25]

Analyzing these interactions using tools like Hirshfeld surface analysis can provide deep insights into the forces governing the solid-state structure of the molecule.[28] This understanding is crucial for crystal engineering and polymorphism studies.[29]

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the development of fluorinated isoxazole-based pharmaceuticals. It provides definitive proof of structure and offers unparalleled insight into the three-dimensional arrangement of atoms, which is fundamental to understanding and optimizing biological activity. By carefully executing the workflow from crystallization to refinement and analysis, researchers can unlock the detailed structural information needed to accelerate the drug discovery process.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Priyanka, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

-

Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 1703-1715. [Link]

-

Royal Society of Chemistry. (2011). Role of organic fluorine in crystal engineering. [Link]

-

ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. [Link]

-

HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

-

CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]

-

Oxford Academic. (n.d.). Refinement of crystal structures. [Link]

-

Dunitz, J. D. (2005). Fluorine in crystal engineering--"the little atom that could". Chemical Society Reviews, 34(1), 22-30. [Link]

-

Thomas, S. S., et al. (2008). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 10, 523-532. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

-

University of St Andrews. (n.d.). Structure Refinement. [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

-

National Institutes of Health. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. [Link]

-

ACS Publications. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. [Link]

-

ResearchGate. (n.d.). Fluorine in Crystal Engineering – “The Little Atom That Could”. [Link]

-

ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2691-2720. [Link]

-

ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]

-

University of Southampton. (n.d.). X-ray Crystallography. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. [Link]

-

Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. X-ray Crystallography | Structural Biology | University of Southampton [southampton.ac.uk]

- 15. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. hkl-xray.com [hkl-xray.com]

- 21. Introduction [pd.chem.ucl.ac.uk]

- 22. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 23. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 24. academic.oup.com [academic.oup.com]

- 25. Fluorine in crystal engineering--"the little atom that could" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate: Properties, Synthesis, and Characterization

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction